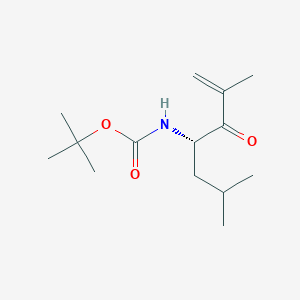
1-乙基-2-甲基哌啶-4-胺
描述
1-Ethyl-2-methylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by a piperidine ring substituted with an ethyl group at the first position and a methyl group at the second position, along with an amine group at the fourth position.
科学研究应用
1-Ethyl-2-methylpiperidin-4-amine has a wide range of applications in scientific research:
作用机制
Target of Action
Many compounds interact with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, enzymes, ion channels, or other proteins. The interaction between a compound and its target can trigger a biological response .
Mode of Action
The mode of action refers to how a compound interacts with its target to produce a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might influence signal transduction pathways, metabolic pathways, or gene expression pathways .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors that can influence these processes include the compound’s chemical properties, the route of administration, and individual patient characteristics .
Result of Action
The result of a compound’s action can vary widely, depending on its target and mode of action. It might lead to changes in cell function, cell death, or changes in the communication between cells .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its effectiveness .
生化分析
Biochemical Properties
1-Ethyl-2-methylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes.
Cellular Effects
1-Ethyl-2-methylpiperidin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 1-Ethyl-2-methylpiperidin-4-amine, have been shown to exhibit anticancer, antiviral, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 1-Ethyl-2-methylpiperidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including 1-Ethyl-2-methylpiperidin-4-amine, are known to interact with various enzymes and proteins, leading to the modulation of their activity . These interactions can result in the inhibition or activation of specific biochemical pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-2-methylpiperidin-4-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, real-time tracking of drug release in vivo has demonstrated that the temporal consistency of drug loading and release can significantly impact therapeutic outcomes .
Dosage Effects in Animal Models
The effects of 1-Ethyl-2-methylpiperidin-4-amine vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for optimizing the therapeutic potential of this compound.
Metabolic Pathways
1-Ethyl-2-methylpiperidin-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s involvement in the pentose phosphate pathway and glycolysis has been studied, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-2-methylpiperidin-4-amine within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound.
Subcellular Localization
1-Ethyl-2-methylpiperidin-4-amine exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .
准备方法
The synthesis of 1-ethyl-2-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-methylpiperidine with ammonia or an amine source can yield the desired product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-Ethyl-2-methylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Ethyl-2-methylpiperidin-4-amine can be compared with other similar piperidine derivatives:
1-Methyl-2-ethylpiperidin-4-amine: Similar structure but with different substituent positions.
1-Ethyl-3-methylpiperidin-4-amine: Another isomer with the methyl group at the third position.
1-Propyl-2-methylpiperidin-4-amine: Contains a propyl group instead of an ethyl group.
属性
IUPAC Name |
1-ethyl-2-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNBVPLRUBLMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1443103.png)



![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)

